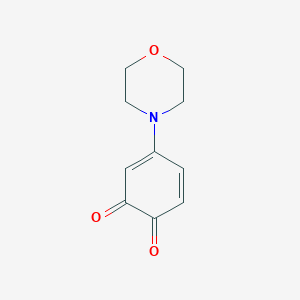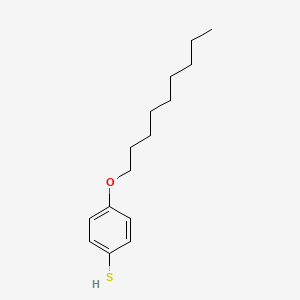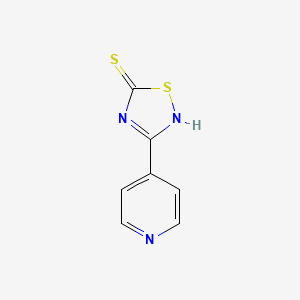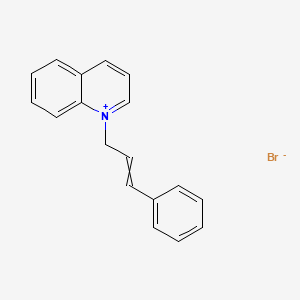
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various fields such as pharmaceuticals, agrochemicals, and dyes. The presence of the benzenesulfonyl group and the chloromethyl group in this compound makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole can be synthesized through a multi-step process. One common method involves the sulfonylation of 3-methylindole with benzenesulfonyl chloride in the presence of a base such as pyridine. This is followed by the chloromethylation of the resulting 1-(benzenesulfonyl)-3-methylindole using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure efficient mixing and heat transfer, and employing catalysts to increase the reaction rate and yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: The benzenesulfonyl group can be reduced to form the corresponding sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products include 1-(benzenesulfonyl)-2-(azidomethyl)-3-methyl-1H-indole, 1-(benzenesulfonyl)-2-(thiomethyl)-3-methyl-1H-indole, and 1-(benzenesulfonyl)-2-(alkoxymethyl)-3-methyl-1H-indole.
Oxidation Reactions: Products include various oxidized indole derivatives.
Reduction Reactions: Products include sulfinyl and sulfhydryl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound have potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophiles in biological systems. The benzenesulfonyl group can also participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole can be compared with other similar compounds such as:
1-(Benzenesulfonyl)-3-methylindole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)-3-methylindole: Lacks the benzenesulfonyl group, which reduces its potential for hydrogen bonding and π-π interactions.
1-(Benzenesulfonyl)-2-methylindole:
The uniqueness of this compound lies in the combination of the benzenesulfonyl and chloromethyl groups, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
868081-89-4 |
|---|---|
Molekularformel |
C16H14ClNO2S |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2-(chloromethyl)-3-methylindole |
InChI |
InChI=1S/C16H14ClNO2S/c1-12-14-9-5-6-10-15(14)18(16(12)11-17)21(19,20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
OMRZEMSSJOVIII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B12548938.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)


methanethione](/img/structure/B12548969.png)


![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)



![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)
